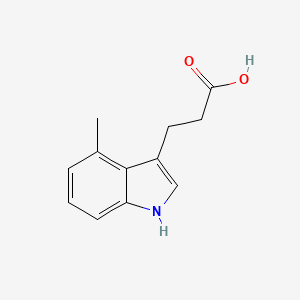

3-(4-methyl-1H-indol-3-yl)propanoic acid

描述

3-(4-methyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring substituted with a methyl group at the 4-position and a propanoic acid chain at the 3-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-indol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . The specific steps for synthesizing this compound include:

Starting Material Preparation: Synthesis begins with the preparation of 4-methylphenylhydrazine.

Indole Formation: The 4-methylphenylhydrazine is then reacted with a suitable aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, to form the indole ring.

Propanoic Acid Chain Addition: The resulting indole derivative undergoes further reactions to introduce the propanoic acid chain at the 3-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

化学反应分析

Types of Reactions

3-(4-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or other reduced derivatives.

Substitution: Results in various substituted indole derivatives.

科学研究应用

3-(4-methyl-1H-indol-3-yl)propanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

作用机制

The mechanism of action of 3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The propanoic acid chain can enhance its solubility and bioavailability, facilitating its biological effects.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.

4-methylindole: Lacks the propanoic acid chain, resulting in different chemical and biological properties.

Indole-3-propionic acid: Similar structure but without the methyl group at the 4-position.

Uniqueness

3-(4-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid chain, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

生物活性

3-(4-methyl-1H-indol-3-yl)propanoic acid, also known as a derivative of indole, has garnered attention for its diverse biological activities. This compound is structurally related to various neurotransmitters and metabolic pathways, suggesting potential therapeutic applications in neuropharmacology, cancer treatment, and antimicrobial activity. This article reviews the biological activity of this compound, including its mechanisms of action, cellular effects, and comparisons with similar compounds.

The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The presence of the methyl group at the 4-position of the indole ring is significant as it influences the compound's binding affinity to various biological targets.

The mechanism of action for this compound involves several key processes:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of indole derivatives. Such interactions can modulate drug metabolism and influence pharmacokinetics.

- Cell Signaling Modulation : It affects cell signaling pathways and gene expression, which can lead to changes in cellular metabolism and function. Notably, it may act as an inhibitor of enzymes involved in cancer cell proliferation.

- Neurotransmitter System Modulation : Given its structural similarity to tryptophan, this compound may influence serotonin pathways, potentially impacting mood and cognitive functions.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has demonstrated antioxidant activity that helps protect neurons from oxidative stress-induced damage . In vitro studies have shown that it can prevent cell death caused by amyloid-beta peptide exposure in neuronal cells .

Antimicrobial Activity

In studies involving Mycobacterium tuberculosis, the compound showed significant antimicrobial activity, reducing bacterial loads in infected mice models. The compound's pharmacokinetic profile indicated good tolerability and adequate exposure levels .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Natural plant hormone | Plant growth regulator |

| 3-(1H-indol-3-yl)propanoic acid | Lacks methyl group at 4-position | Antimicrobial properties |

| 5-Methoxyindole derivatives | Contains methoxy group | Neuroprotective properties |

The unique methyl substitution at the 4-position enhances its binding affinity to certain receptors compared to other indole derivatives, potentially leading to improved therapeutic profiles.

Study on Neuroprotection

A study conducted on SK-N-SH human neuroblastoma cells demonstrated that this compound could fully protect against oxidative stress induced by amyloid-beta peptide. This suggests its potential utility in developing treatments for Alzheimer's disease .

Study on Antimicrobial Activity

In a mouse model infected with Mycobacterium tuberculosis, administration of this compound resulted in a seven-fold reduction in bacterial load within the spleen compared to untreated controls. This highlights its potential as an adjunct therapy in tuberculosis treatment regimens .

常见问题

Basic Research Questions

Q. Q1. What are the primary synthetic routes for 3-(4-methyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling indole derivatives with propanoic acid precursors. For example:

- Friedel-Crafts alkylation : Reacting 4-methylindole with acrylonitrile followed by hydrolysis yields the propanoic acid backbone .

- Thiol-ene click chemistry : Methimazole-based thiols can react with propiolic acid esters under basic conditions to form intermediates, which are hydrolyzed to the final product .

Key Considerations : - Catalyst choice : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) improves regioselectivity in alkyne activation .

- Temperature : Higher temperatures (e.g., 80–100°C) favor substitution on sulfur over nitrogen in methimazole derivatives .

Data Table :

| Method | Yield (%) | Purity (%) | Key Byproducts |

|---|---|---|---|

| Friedel-Crafts | 65–75 | ≥95 | Unsubstituted indole |

| Thiol-ene click | 50–60 | 90–95 | N-alkylated isomers |

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

- NMR : -NMR confirms substitution patterns on the indole ring (e.g., methyl group at C4 via δ 2.4 ppm singlet) and propanoic acid chain (δ 2.8–3.2 ppm multiplet for CH) .

- FT-IR : Carboxylic acid C=O stretch at 1700–1720 cm; indole N-H stretch at 3400 cm .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide derivatives form intramolecular H-bonds) .

Advanced Research Questions

Q. Q3. What metabolic pathways involve this compound, and how do its phase II metabolites influence bioavailability?

Methodological Answer:

- Phase I metabolism : Oxidative demethylation at C4 generates 3-(4-hydroxy-1H-indol-3-yl)propanoic acid, mediated by CYP450 enzymes .

- Phase II metabolism : Sulfation and glucuronidation occur at the indole NH or carboxylic acid group, forming O-sulfate and O-glucuronide conjugates, which reduce renal clearance .

Data Contradictions : - Species differences : Mice show rapid sulfation (t = 2 h), while human hepatocytes favor glucuronidation (t = 6 h) .

Experimental Design : - Use -labeled compound in microsomal assays to track metabolite formation.

- LC-MS/MS quantifies phase II conjugates with detection limits <1 nM .

Q. Q4. How does this compound interact with indoleamine 2,3-dioxygenase (IDO) in cancer immunotherapy studies?

Methodological Answer:

- Mechanism : The compound inhibits IDO by competing with tryptophan for the active site, reducing kynurenine production and enhancing T-cell activity .

- Assay design :

- IC values range from 10–50 µM, but structural analogs with nitro groups (e.g., 3-nitrophenyl derivatives) show 10-fold higher potency .

Q. Q5. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Source variability : Compound purity (>95% by HPLC) and stereochemical consistency (e.g., R vs. S configuration) must be verified .

- Assay standardization :

- Antiproliferative activity in MCF-7 cells varied due to differences in serum-free vs. serum-containing media .

Table 1. Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHNO | |

| Molecular weight | 215.24 g/mol | |

| pKa (carboxylic acid) | 4.6 ± 0.2 | |

| LogP | 2.1 | Predicted |

Table 2. Key Metabolic Pathways

| Pathway | Enzyme Involved | Metabolite | Bioactivity Change |

|---|---|---|---|

| Sulfation | SULT1A1 | O-sulfate conjugate | Reduced cytotoxicity |

| Glucuronidation | UGT1A9 | O-glucuronide conjugate | Enhanced renal excretion |

| Demethylation | CYP3A4 | 4-hydroxy derivative | Pro-oxidant activity |

属性

IUPAC Name |

3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-2-4-10-12(8)9(7-13-10)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSGINLKGHXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。